molecular formula C24H28N4O4 B14979512 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone

Cat. No.: B14979512
M. Wt: 436.5 g/mol
InChI Key: CLHXLXCNHLJUQI-UHFFFAOYSA-N
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Description

1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group, a piperazine ring, and an oxadiazole moiety

Preparation Methods

The synthesis of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes:

    Formation of the piperazine ring: This step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 4-(4-methoxyphenyl)piperazine.

    Introduction of the oxadiazole moiety: This is achieved by reacting the piperazine derivative with isopropyl hydrazine and carbon disulfide, followed by cyclization to form the oxadiazole ring.

    Final coupling reaction: The final step involves the coupling of the oxadiazole derivative with 4-(2-bromoethoxy)phenol under basic conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with neurotransmitter receptors, resulting in potential neurological effects.

Comparison with Similar Compounds

1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE can be compared with other similar compounds, such as:

The uniqueness of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone

InChI

InChI=1S/C24H28N4O4/c1-17(2)23-25-24(32-26-23)18-4-8-21(9-5-18)31-16-22(29)28-14-12-27(13-15-28)19-6-10-20(30-3)11-7-19/h4-11,17H,12-16H2,1-3H3

InChI Key

CLHXLXCNHLJUQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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